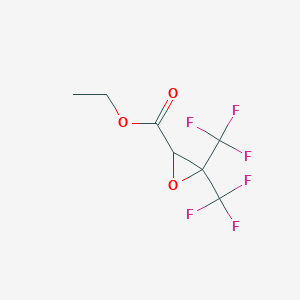
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate is a chemical compound known for its unique structure and properties It contains an oxirane ring, which is a three-membered cyclic ether, and two trifluoromethyl groups attached to the same carbon atom
Vorbereitungsmethoden
The synthesis of ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate typically involves the reaction of ethyl 3,3-bis(trifluoromethyl)acrylate with a suitable oxidizing agent to form the oxirane ring. Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out under controlled conditions to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and carboxylic acids.
Substitution Reactions: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to yield less oxidized products.
Common reagents used in these reactions include tertiary amines, carboxylic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. The presence of trifluoromethyl groups can improve the metabolic stability and bioavailability of drug candidates.
Medicine: It is explored for its potential use in medicinal chemistry, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
Wirkmechanismus
The mechanism of action of ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. When a nucleophile attacks the oxirane ring, it opens up to form a more stable product. The trifluoromethyl groups can influence the reactivity and stability of the compound by electron-withdrawing effects, which can affect the overall reaction mechanism .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3,3-bis(trifluoromethyl)acrylate: This compound is a precursor in the synthesis of this compound. It lacks the oxirane ring but contains the same trifluoromethyl groups.
2-Fluoro-3,3-bis(trifluoromethyl)oxirane: This compound has a similar structure but with a fluorine atom instead of an ethyl ester group. It exhibits different reactivity and applications.
3,3-Bis(trifluoromethyl)oxirane: This compound is similar but lacks the ethyl ester group. It is used in different chemical reactions and applications.
The uniqueness of this compound lies in its combination of the oxirane ring and the trifluoromethyl groups, which impart distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
1644-09-3 |
|---|---|
Molekularformel |
C7H6F6O3 |
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C7H6F6O3/c1-2-15-4(14)3-5(16-3,6(8,9)10)7(11,12)13/h3H,2H2,1H3 |
InChI-Schlüssel |
IXIGUVGFMZBIAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(O1)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


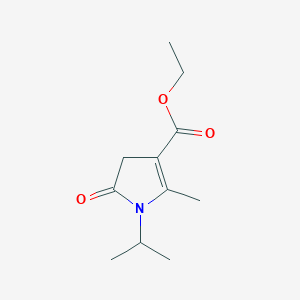

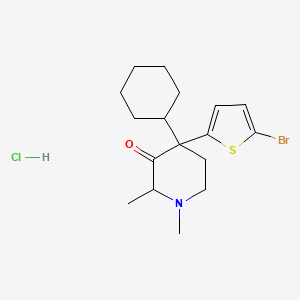
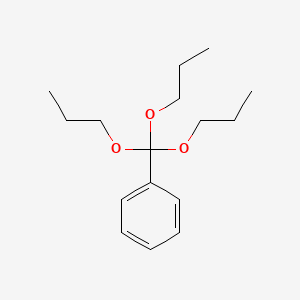
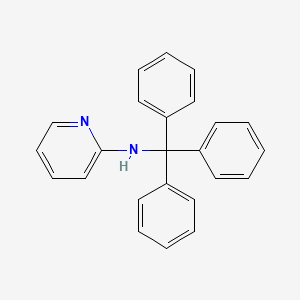

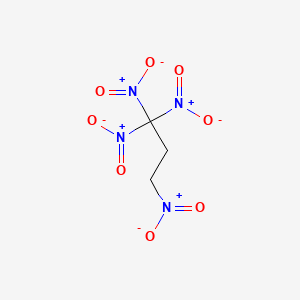
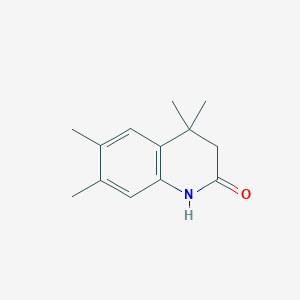
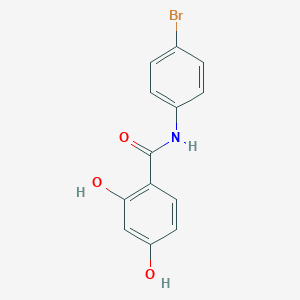
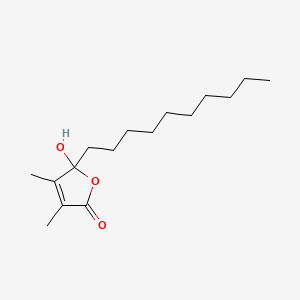
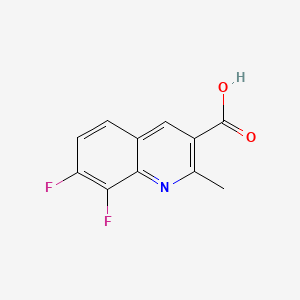

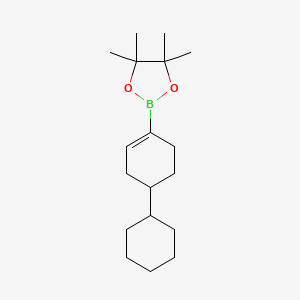
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
